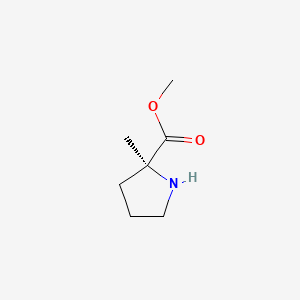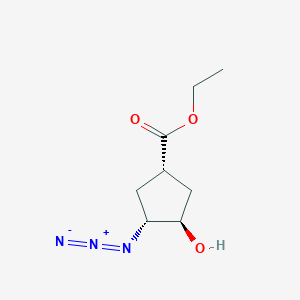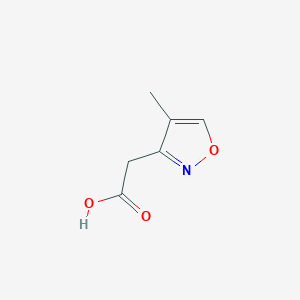![molecular formula C22H19ClFN7 B2721448 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine CAS No. 946343-73-3](/img/structure/B2721448.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a pteridine ring substituted with a 4-fluorophenyl group
Mecanismo De Acción
Target of Action
The primary targets of the compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, presence of other molecules, and cellular environment. More research is needed to understand how these factors affect the compound’s action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 3-chlorophenylamine with ethylene glycol in the presence of a dehydrating agent such as phosphorus oxychloride.
Substitution Reaction: The piperazine intermediate is then reacted with 4-fluorobenzonitrile under basic conditions to introduce the 4-fluorophenyl group.
Cyclization: The resulting intermediate undergoes cyclization with a suitable reagent, such as formic acid, to form the pteridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: It is studied for its effects on neurotransmitter systems and potential use in treating neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(4-bromophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pteridin-4-amine
- 1,4-bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
Uniqueness
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine is unique due to the specific combination of the 3-chlorophenyl and 4-fluorophenyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s binding affinity and selectivity for biological targets, making it a valuable candidate for drug development and other applications.
Propiedades
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)pteridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN7/c23-15-2-1-3-18(14-15)30-10-12-31(13-11-30)22-28-20-19(25-8-9-26-20)21(29-22)27-17-6-4-16(24)5-7-17/h1-9,14H,10-13H2,(H,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIYAYVNYXIPDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3,5-dichlorobenzamide](/img/structure/B2721371.png)
![ethyl 5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2721372.png)


![6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline](/img/structure/B2721375.png)
![N-(4-(furan-2-yl)thiazol-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2721376.png)
![8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-phenyl-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2721377.png)
![3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)propanamide](/img/new.no-structure.jpg)

![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(quinolin-8-yl)urea](/img/structure/B2721385.png)

